Product packaging for Leucylvaline(Cat. No.:CAS No. 35436-83-0)

Leucylvaline

Cat. No.: B3028845
CAS No.: 35436-83-0
M. Wt: 230.3 g/mol
InChI Key: MDSUKZSLOATHMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Leucylvaline (B12128): A Dipeptide of Leucine (B10760876) and Valine Residues

This compound is a dipeptide, a molecule formed by the joining of two amino acids through a peptide bond. Specifically, it is composed of L-leucine and L-valine residues. nih.govhmdb.ca Both leucine and valine are essential, branched-chain amino acids (BCAAs), meaning they cannot be synthesized by the human body and must be obtained through diet. wikipedia.orgwikipedia.org this compound exists as an intermediate in protein metabolism, resulting from the incomplete breakdown of dietary proteins or through protein catabolism. hmdb.ca

Below is a table detailing the key chemical properties of this compound.

PropertyValueSource
Molecular Formula C11H22N2O3 nih.gov
Molecular Weight 230.30 g/mol nih.gov
IUPAC Name 2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid nih.gov
Physical Description Solid nih.gov
CAS Number 72121-02-9 nih.gov

This table is interactive. You can sort and filter the data.

Significance in Biological Systems and Research Context

While many dipeptides are transient molecules destined for further breakdown, research has identified this compound as a bioactive peptide with specific physiological effects. hmdb.caresearchgate.net Its significance stems largely from its potential role in cellular protection and metabolic regulation, particularly in response to physical stress. researchgate.net

A notable area of research involves this compound's role as a component of whey protein hydrolysate (WPH). researchgate.net Studies suggest that this dipeptide is a key contributor to the ability of WPH to enhance the expression of heat shock proteins (HSPs). researchgate.net HSPs are crucial for maintaining cellular function and protecting cells from damage induced by stressors like exercise. researchgate.net

Research in animal models has demonstrated that this compound can:

Increase Heat Shock Protein Expression: Specifically, it has been shown to increase the expression of HSP70 and HSP25 in muscle tissue following exercise. researchgate.net

Enhance Antioxidant Response: The dipeptide was found to increase and restore the expression of components within the body's antioxidant system. researchgate.net

Influence Lipid Metabolism: Alongside other peptides, this compound has been observed to enhance lipase (B570770) expression and reduce cholesterol and triacylglycerol levels. researchgate.net

These findings position this compound as a molecule of interest for its potential to support cellular resilience and recovery mechanisms.

Current Research Landscape and Knowledge Gaps

The current research landscape for this compound is primarily focused on its bioactivity as a component of protein hydrolysates. researchgate.net The primary investigative model has been preclinical, utilizing animal subjects (specifically, rats) to understand its effects on muscle physiology during and after exercise. researchgate.net Studies have also begun to explore the synthesis of this compound-based derivatives for potential therapeutic applications, such as antimicrobial and antimalarial agents. frontiersin.orgnih.gov

Despite these advances, significant knowledge gaps remain. Research is needed to:

Elucidate Human Efficacy: The promising results observed in animal studies need to be validated in human clinical trials to determine if the effects on HSPs, antioxidant systems, and lipid metabolism translate to human physiology.

Define Mechanisms of Action: While this compound has been shown to produce certain effects, the precise molecular pathways through which it signals and interacts with cells are not fully understood.

Investigate Broader Biological Roles: Its function as a metabolic intermediate is acknowledged, but its potential involvement in other cell-signaling pathways or physiological processes beyond stress response is largely unexplored.

Assess Bioavailability: Further studies are required to understand how this compound is absorbed, distributed, metabolized, and excreted in biological systems to better contextualize its effects.

The table below summarizes key research findings from a significant preclinical study on this compound.

Experimental ModelInterventionKey Findings
Male Wistar RatsOral administration of Leucyl-valine followed by acute exerciseIncreased muscle expression of HSP70 and HSP25.
Male Wistar RatsOral administration of Leucyl-valine followed by acute exerciseRestored expression of dihydrofolate reductase (DHFR).
Male Wistar RatsOral administration of Leucyl-valine followed by acute exerciseIncreased and restored expression of antioxidant system components.
Male Wistar RatsOral administration of Leucyl-valine followed by acute exerciseEnhanced lipase expression and reduced cholesterol and triacylglycerol levels.

This table is interactive and summarizes data from a study investigating the effects of this compound in rats. researchgate.net The study compared a group receiving the dipeptide to a control group, both subjected to exercise.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22N2O3 B3028845 Leucylvaline CAS No. 35436-83-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDSUKZSLOATHMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Leucyl-Valine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028942
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

72121-02-9
Record name NSC524458
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthesis and Derivatization of Leucylvaline

Chemical Synthesis Methodologies for Leucylvaline (B12128)

The chemical synthesis of peptides like this compound involves the stepwise formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. openaccessjournals.com To ensure the correct sequence and prevent unwanted side reactions, protecting groups are used to temporarily block reactive functional groups on the amino acids. powdersystems.comnih.gov

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized method for creating peptides. openaccessjournals.com Developed by R.B. Merrifield, this technique involves anchoring the first amino acid to an insoluble solid support, or resin, and then sequentially adding subsequent amino acids. powdersystems.comacs.org This approach simplifies the purification process, as excess reagents and byproducts can be washed away by filtration, while the growing peptide chain remains attached to the solid support. csbio.combachem.com SPPS can be automated, which allows for the efficient production of peptides. beilstein-journals.org

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is a common and versatile approach in modern SPPS. csbio.comnih.gov This method is considered an "orthogonal" system because the protecting groups for the alpha-amino group (Fmoc) and the side chains (tBu) are removed under different chemical conditions. csbio.compeptide.com The Fmoc group, which protects the nitrogen of the amino acid, is base-labile and is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.dechempep.com In contrast, the tert-butyl (tBu) based side-chain protecting groups are acid-labile and are cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). iris-biotech.decsic.es This orthogonality allows for selective deprotection and modification of the peptide while it is still attached to the resin. iris-biotech.de

Key Features of Fmoc/tBu SPPS:

Feature Description
Nα-Protection Fmoc (9-fluorenylmethoxycarbonyl)
Side-Chain Protection tBu (tert-butyl) based groups
Fmoc Deprotection Base-labile (e.g., Piperidine in DMF)
Final Cleavage Acid-labile (e.g., Trifluoroacetic Acid)

| Advantage | Orthogonality allows for selective modifications. csbio.compeptide.com |

The Boc/Benzyl (B1604629) (tert-butyloxycarbonyl/benzyl) strategy was the original method developed for SPPS. csbio.com In this approach, the alpha-amino group is protected by the acid-labile Boc group, which is removed with a moderately strong acid like trifluoroacetic acid (TFA). csbio.compeptide.com The side-chain protecting groups are typically benzyl-based and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step. csbio.compeptide.com While effective, the use of the highly corrosive and hazardous HF is a significant drawback of this method. iris-biotech.de This strategy is not truly orthogonal because both protecting groups are removed by acids, albeit of different strengths. peptide.comiris-biotech.de

Comparison of Fmoc/tBu and Boc/Benzyl Chemistries:

Aspect Fmoc/tBu Chemistry Boc/Benzyl Chemistry
Nα-Protecting Group Fmoc (Base-labile) iris-biotech.de Boc (Acid-labile) csbio.com
Side-Chain Protecting Groups tBu (Acid-labile) iris-biotech.de Benzyl (Strong acid-labile) csbio.com
Orthogonality Yes csbio.compeptide.com No (Graduated acid lability) csbio.compeptide.com

| Final Cleavage Reagent | TFA (less hazardous) iris-biotech.de | HF (highly hazardous) iris-biotech.de |

Liquid-Phase Peptide Synthesis (LPPS) (Solution-Phase)

Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis, is a classical method where the peptide is synthesized in a homogenous solution. openaccessjournals.combachem.com Unlike SPPS, the growing peptide chain is not attached to a solid support. This method is often preferred for the large-scale synthesis of short peptides. bachem.com However, a significant challenge with LPPS is the need for purification of the peptide intermediate after each coupling step, which can be labor-intensive and lead to product loss, especially for longer peptide chains. csbio.com To simplify purification, soluble tags can be attached to the peptide, allowing for easier separation from reagents and byproducts. bachem.com

Chemo-Enzymatic Peptide Synthesis (CEPS)

Chemo-Enzymatic Peptide Synthesis (CEPS) is an innovative approach that combines the precision of chemical synthesis with the high specificity of enzymatic reactions. bachem.com This method is particularly useful for the synthesis of long and complex peptides that are difficult to produce using traditional chemical methods alone. qyaobio.com In CEPS, shorter peptide fragments are first synthesized using a method like Fmoc-based SPPS. bachem.com These fragments are then joined together (ligated) using a specific enzyme, such as a peptiligase, which catalyzes the formation of the peptide bond. bachem.com This enzymatic ligation occurs under mild, aqueous conditions, often at a near-neutral pH. bachem.com A key advantage of CEPS is its high regio- and stereoselectivity, which minimizes side reactions and racemization without the need for extensive side-chain protection. bachem.comnih.gov This makes it a greener and more sustainable method for peptide production. bachem.com

This compound Derivatives and Analogues

The fundamental dipeptide structure of this compound serves as a scaffold for the creation of numerous derivatives and analogues. Through targeted chemical modifications, new compounds can be synthesized with altered or enhanced physicochemical properties and biological activities. Research into these derivatives is crucial for exploring their potential applications.

This compound is itself a bioactive peptide that can be found in protein hydrolysates, such as those derived from whey. researchgate.net The synthesis or liberation of such peptides from larger protein sources is often achieved through enzymatic or fermentation-based methods.

Enzymatic Hydrolysis: This common technique uses specific proteolytic enzymes (proteases) to break down large proteins into smaller peptide fragments, including this compound. mdpi.com These enzymes can be sourced from:

Animals: e.g., pepsin, trypsin. mdpi.com

Plants: e.g., papain. nih.gov

Microorganisms: e.g., alcalase, flavourzyme. mdpi.com

The reaction conditions, such as pH, temperature, and enzyme-to-substrate ratio, are carefully controlled to optimize the release of the desired peptides. mdpi.com

Microbial Fermentation: In this method, microorganisms, particularly Lactobacillus species, are used to ferment protein-rich substrates. nih.govfrontiersin.org During their growth, these bacteria secrete their own proteolytic enzymes, which hydrolyze the proteins and release a variety of bioactive peptides. frontiersin.orgfrontiersin.org This approach is often considered a cost-effective way to produce peptides. nih.gov

Following either hydrolysis or fermentation, the resulting mixture of peptides is subjected to separation and purification steps, such as membrane ultrafiltration and high-performance liquid chromatography (HPLC), to isolate the target this compound-based peptides. mdpi.comfrontiersin.org

To improve the characteristics of this compound for specific applications, several chemical modification strategies can be employed. These modifications aim to enhance properties like stability against enzymatic degradation, which is a common limitation of peptides.

Peptidomimetics: This strategy involves designing compounds that mimic the essential structural and functional aspects of a peptide but are built from non-peptide backbones. openaccessjournals.com This approach can overcome limitations like enzymatic degradation while retaining biological activity. openaccessjournals.com

Incorporation of Non-natural Amino Acids: One effective strategy is the substitution of a standard L-amino acid with its D-amino acid counterpart. nih.gov Since proteases are highly stereospecific for L-amino acids, the presence of a D-amino acid can render the peptide bond resistant to cleavage, thereby increasing its stability.

Terminal Group Modification: Modifying the N-terminus or C-terminus of the dipeptide can significantly alter its properties. Strategies like N-acylation (attaching an acyl group) or PEGylation (attaching a polyethylene (B3416737) glycol chain) can be used to enhance stability and improve bioavailability. vulcanchem.com

Modification StrategyPurposeExample
Peptidomimic DesignEnhance stability, improve bioavailability openaccessjournals.comCreating a non-peptide scaffold that mimics this compound's shape.
D-Amino Acid SubstitutionIncrease resistance to protease degradation nih.govSynthesizing L-Leucyl-D-Valine instead of the natural L-L form.
N-AcylationEnhance stability, alter biological interactions vulcanchem.comAttaching a carbonyl group, such as (4-methylcyclohexyl)carbonyl. ontosight.ai

This compound is a specific synthetic derivative of this compound, designed for investigation in life science and medicinal chemistry research. ontosight.ai

Structure and Properties: The chemical structure consists of a this compound dipeptide backbone with two key modifications. ontosight.ai The N-terminus of the leucine (B10760876) residue is acylated with a (4-methylcyclohexyl)carbonyl group, and the C-terminus of the valine residue is protected as a methyl ester. ontosight.ai These modifications create a more complex, lipophilic molecule compared to the parent dipeptide. Such alterations are crucial for influencing the compound's physical properties, such as solubility, and its potential biological interactions, including enzyme inhibition or receptor binding. ontosight.ai

Research Context: Compounds like Methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate are synthesized and screened to explore their potential to modulate biological pathways. ontosight.ai The research and development process involves synthesizing the molecule and then using computational tools and various in vitro and in vivo assays to test for desired biological activities. ontosight.ai

Compound IdentifierValue
Name Methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate
CHEMBL ID CHEMBL1698890 ontosight.ai
MLS ID MLS000519870 ontosight.ai
PubChem CID 3476 (Related structure) nih.gov
Structural Features Leucyl-valine dipeptide core, N-terminal (4-methylcyclohexyl)carbonyl group, C-terminal methyl ester ontosight.ai

(S)-2-decanoylamino-3-(1-naphthyl)propionyl-leucyl-valine (C10-CO-NalLeuVal)

The tripeptide (S)-2-decanoylamino-3-(1-naphthyl)propionyl-leucyl-valine, also known as C10-CO-NalLeuVal or C10NLV, has been synthesized and investigated for its potential as a drug delivery vehicle. jst.go.jpresearchgate.net Specifically, it has been explored as a carrier for the chemotherapeutic agent paclitaxel (B517696) (TAX) in the context of lung cancer therapy. jst.go.jpresearchgate.net

The synthesis of C10NLV is a multi-step process. jst.go.jpresearchgate.net It begins with a condensation reaction between L-Val-OBzl and tert-butoxycarbonyl (Boc)-Leu to form L-Boc-Leu-Val-OBzl. This product then reacts with a 4N hydrogen chloride-ethyl acetate (B1210297) solution in an ice bath to yield HCl·Leu-Val-OBzl. Following this, HCl·Leu-Val-OBzl undergoes a condensation reaction with Boc-3-(1-naphthyl)-L-alanine to produce Boc-3-(1-naphthyl)-L-propionyl-leucyl-valine benzyl ester. This ester is then treated with a 4N hydrogen chloride–ethyl acetate solution in an ice bath to generate HCl·NH2-3-(1-naphthyl)-L-propionyl–leucyl–valine benzyl ester. The final steps involve the condensation of this intermediate with capric acid, followed by Pd/C-catalyzed hydrogenation to yield the C10NLV tripeptide. jst.go.jpresearchgate.net

Table 1: Synthesis Scheme for C10-CO-NalLeuVal

Step Reactants Reagents/Conditions Product
1 L-Val-OBzl, Boc-Leu Condensation reaction L-Boc-Leu-Val-OBzl
2 L-Boc-Leu-Val-OBzl 4N HCl–ethyl acetate, ice bath HCl·Leu-Val-OBzl
3 HCl·Leu-Val-OBzl, Boc-3-(1-naphthyl)-L-alanine Condensation reaction Boc-3-(1-naphthyl)-L-propionyl-leucyl-valine benzyl ester
4 Boc-3-(1-naphthyl)-L-propionyl-leucyl-valine benzyl ester 4N HCl–ethyl acetate, ice bath HCl·NH2-3-(1-naphthyl)-L-propionyl–leucyl–valine benzyl ester
5 HCl·NH2-3-(1-naphthyl)-L-propionyl–leucyl–valine benzyl ester Capric acid, condensation (S)-2-decylamide amino-3-(1-naphthyl)propanediol–leucyl–valine benzyl ester

This table is based on the synthesis description provided in the research articles. jst.go.jpresearchgate.net

Research has demonstrated that C10NLV can be used to create micelles for the delivery of paclitaxel. jst.go.jpresearchgate.net These TAX-loaded micelles have been shown to significantly reduce the IC50 values of TAX in resistant lung cancer cells in a dose-dependent manner. jst.go.jpresearchgate.net

Dipeptide Sulfonamide Analogues

Novel dipeptide sulfonamide analogues based on a Leu-Val scaffold have been synthesized and evaluated for their biological activities, particularly as antimicrobial and antimalarial agents. frontiersin.orgresearchgate.net The rationale for combining the Leu-Val dipeptide with a sulfonamide moiety stems from the known biological properties of similar compounds. frontiersin.org

The general synthesis procedure for these analogues involves the condensation of substituted benzenesulfonamoyl pentanamides with carboxamide derivatives. frontiersin.org This reaction is carried out in dichloromethane (B109758) with triethylamine, EDC.HCl, and HOBt at 0°C, followed by stirring at room temperature. frontiersin.org The initial substituted benzenesulfonamoyl pentanamides are prepared by reacting an appropriate substituted benzenesulfonyl chloride with L-leucine in the presence of sodium carbonate at low temperatures, followed by acidification. frontiersin.orgresearchgate.net

Table 2: General Synthesis of Leu-Val Dipeptide Sulfonamide Analogues

Step Reactant A Reactant B Reagents/Conditions Product Type
1 Substituted benzenesulfonyl chloride L-leucine Sodium carbonate, -5°C, then acidification Substituted benzenesulfonamoyl pentanamide

This table outlines the general synthetic pathway described in the cited research. frontiersin.org

These synthesized Leu-Val dipeptide-sulfonamide conjugates have shown promising results in biological screenings. frontiersin.orgresearchgate.net In silico studies predicted favorable binding affinities to target proteins, and subsequent in vivo antimalarial assays against P. berghei demonstrated significant activity for the synthesized compounds when compared to the standard drug, artemisinin. researchgate.net

Metabolism and Catabolism of Leucylvaline and Its Constituent Amino Acids

General Branched-Chain Amino Acid (BCAA) Metabolism

Leucine (B10760876), isoleucine, and valine are collectively known as branched-chain amino acids (BCAAs) due to the non-linear structure of their aliphatic side-chains. wikipedia.org They are essential amino acids in humans, meaning they cannot be synthesized by the body and must be obtained from dietary protein. frontiersin.orgfrontiersin.org BCAAs play significant roles in protein synthesis, energy production, and nutrient signaling. mdpi.comahajournals.org Unlike most other amino acids, which are primarily catabolized in the liver, the initial steps of BCAA breakdown occur predominantly in extrahepatic tissues such as skeletal muscle, the brain, and adipose tissue. mdpi.comnih.govoup.com

The catabolic pathways for all three BCAAs converge in the first two enzymatic reactions, which are catalyzed by a common set of enzymes. mdpi.comnih.govnih.gov This shared initial pathway highlights the interconnected metabolism of leucine, isoleucine, and valine. frontiersin.org

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain aminotransferase (BCAT). frontiersin.orgwikipedia.orgtandfonline.com This reaction involves the transfer of the amino group from a BCAA to α-ketoglutarate. nih.govontosight.ai The products of this reaction are a branched-chain α-keto acid (BCKA) and glutamate (B1630785). mdpi.comnih.govnih.gov

Leucine is converted to α-ketoisocaproate (KIC). mdpi.commdpi.com

Isoleucine is converted to α-keto-β-methylvalerate (KMV). mdpi.commdpi.com

Valine is converted to α-ketoisovalerate (KIV). mdpi.commdpi.com

This transamination is a critical step in nitrogen metabolism, allowing for the shuttling of nitrogen throughout the body. wikipedia.org Two major isoforms of BCAT exist in mammals: a cytosolic form (BCATc) and a mitochondrial form (BCATm), which differ in their tissue distribution and catalytic properties. wikipedia.org Skeletal muscle exhibits particularly high BCAT activity, positioning it as a primary site for the initial breakdown of BCAAs. frontiersin.orgmdpi.com The reversibility of the BCAT reaction means that BCAAs can also be synthesized from their corresponding BCKAs, depending on the metabolic needs of the cell. mdpi.comtandfonline.com

Following transamination, the resulting BCKAs undergo an irreversible oxidative decarboxylation, which is the second common step in BCAA catabolism. nih.govnih.gov This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase (BCKD) complex, a large multi-enzyme complex located on the inner mitochondrial membrane. frontiersin.orgwikipedia.org The BCKD complex converts the BCKAs into their respective acyl-CoA derivatives, releasing carbon dioxide and producing NADH. mdpi.comwikipedia.org

After the irreversible decarboxylation by the BCKD complex, the metabolic pathways for the acyl-CoA derivatives of leucine, isoleucine, and valine diverge. nih.govnih.govqiagen.com Each follows a distinct series of reactions leading to different end products that can enter central metabolic pathways. nih.gov

Leucine is exclusively ketogenic, as its breakdown ultimately yields acetyl-CoA and acetoacetate. ahajournals.orgnih.govlibretexts.org

Valine is exclusively glucogenic, with its carbon skeleton being converted to propionyl-CoA, which is then transformed into succinyl-CoA, an intermediate of the citric acid cycle. ahajournals.orgnih.gov

Isoleucine is both ketogenic and glucogenic, as its degradation produces both acetyl-CoA and succinyl-CoA. ahajournals.orgnih.gov

This divergence in the distal pathways means that the three BCAAs can contribute differently to the body's energy and biosynthetic needs under various physiological conditions. nih.gov

Common Catabolic Pathways of BCAAs

Leucine Degradation Pathways

The catabolism of leucine is a critical metabolic process that begins with the common BCAA pathways and proceeds through a specific series of enzymatic reactions. nih.govontosight.ai

The initial step in the degradation of leucine is its transamination to α-ketoisocaproate (KIC). nih.govnih.govlibretexts.org This compound is also known by its systematic name, 4-methyl-2-oxopentanoic acid, which corresponds to the formula 2K-4CH3-PENTANOATE. nih.gov This reversible reaction is catalyzed by a branched-chain aminotransferase (BCAT). libretexts.orgwikipedia.org During this process, the α-amino group of leucine is transferred to the α-keto acid α-ketoglutarate, resulting in the formation of KIC and the amino acid glutamate. wikipedia.orgnih.gov This reaction primarily occurs in the mitochondria of tissues like skeletal muscle. nih.gov The formation of KIC is a crucial entry point into the specific catabolic pathway for leucine. wikipedia.org

Table of Compounds

Compound NameAbbreviationOther Names
Leucylvaline (B12128)Leu-Val-
LeucineLeu, L-
IsoleucineIle, I-
ValineVal, V-
α-Ketoglutarateα-KG2-Oxoglutarate
GlutamateGlu, E-
α-KetoisocaproateKIC4-Methyl-2-oxopentanoate, 2K-4CH3-PENTANOATE
α-Keto-β-methylvalerateKMV3-Methyl-2-oxopentanoate
α-KetoisovalerateKIV3-Methyl-2-oxobutanoate
Acetyl-CoA-Acetyl-Coenzyme A
Acetoacetate--
Propionyl-CoA-Propionyl-Coenzyme A
Succinyl-CoA-Succinyl-Coenzyme A

Table of Enzymes

Enzyme NameAbbreviationFunction
Branched-Chain AminotransferaseBCATCatalyzes the reversible transamination of BCAAs to BCKAs. frontiersin.orgwikipedia.org
Branched-Chain α-Keto Acid Dehydrogenase ComplexBCKD, BCKDHCatalyzes the irreversible oxidative decarboxylation of BCKAs. nih.govwikipedia.org

Oxidative Decarboxylation to ISOVALERYL-COA

The catabolism of leucine begins with a reversible transamination reaction, converting it to α-ketoisocaproate (KIC). frontiersin.org This initial step is catalyzed by branched-chain aminotransferases (BCAT). frontiersin.org Subsequently, KIC undergoes an irreversible oxidative decarboxylation to form isovaleryl-CoA. frontiersin.orgresearchgate.net This critical, rate-limiting step is catalyzed by the mitochondrial enzyme complex known as branched-chain α-keto acid dehydrogenase (BCKDH). frontiersin.org

Conversion to ACETYL-COA and ACETOACETATE

Following its formation, isovaleryl-CoA enters a series of reactions that ultimately yield acetyl-CoA and acetoacetate, classifying leucine as a strictly ketogenic amino acid. frontiersin.orgnih.govnih.gov The process involves several enzymatic steps:

Dehydrogenation: Isovaleryl-CoA is dehydrogenated to 3-methylcrotonyl-CoA by isovaleryl-CoA dehydrogenase. nih.govnih.gov

Carboxylation: 3-methylcrotonyl-CoA is then carboxylated to form 3-methylglutaconyl-CoA. This reaction is catalyzed by 3-methylcrotonyl-CoA carboxylase, a biotin-dependent enzyme. nih.govnih.gov

Hydration: 3-methylglutaconyl-CoA is hydrated to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govnih.gov

Cleavage: Finally, HMG-CoA is cleaved by HMG-CoA lyase to yield acetyl-CoA and acetoacetate. nih.govnih.govnih.gov

Table 1: Key Enzymes in the Conversion of Leucine to Acetyl-CoA and Acetoacetate

Step Substrate Enzyme Product
1 α-Ketoisocaproate Branched-chain α-keto acid dehydrogenase (BCKDH) Isovaleryl-CoA
2 Isovaleryl-CoA Isovaleryl-CoA dehydrogenase 3-Methylcrotonyl-CoA
3 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA carboxylase 3-Methylglutaconyl-CoA
4 3-Methylglutaconyl-CoA 3-Methylglutaconyl-CoA hydratase 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA)
5 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) HMG-CoA lyase Acetyl-CoA and Acetoacetate

Role in Lipid and Sterol Biosynthesis in Adipocytes

In adipose tissue, leucine plays a significant role as a precursor for the synthesis of lipids and sterols. wikipedia.orgsemanticscholar.orgwjgnet.com The acetyl-CoA generated from leucine catabolism can be utilized for de novo fatty acid synthesis. metwarebio.com Furthermore, the intermediate HMG-CoA is a key precursor in the mevalonate (B85504) pathway, which is the metabolic route for cholesterol and other isoprenoid biosynthesis. wikipedia.org Studies have shown that leucine metabolism is a notable contributor to sterol formation, particularly in adipocytes. semanticscholar.orgphysiology.org Leucine activates the mammalian target of rapamycin (B549165) (mTOR) signaling pathway, which upregulates key lipogenic genes, further highlighting its role in lipid metabolism. metwarebio.com

Contribution to GLN, GLT, and L-ALPHA-ALANINE Synthesis

Leucine also serves as an important source of nitrogen for the synthesis of other amino acids, particularly in muscle and adipose tissue. nih.govnih.gov The nitrogen from leucine can be transferred via transamination reactions. The amino group from leucine is transferred to α-ketoglutarate to form glutamate (GLT). mdpi.com Glutamate can then be used for the synthesis of glutamine (GLN) through the action of glutamine synthetase, or it can be used to form L-alpha-alanine from pyruvate (B1213749) via alanine (B10760859) aminotransferase. nih.govnih.govmdpi.com In isolated rat liver cells, the addition of leucine has been shown to promote the production of glutamate and glutamine. nih.gov This contribution is significant for inter-organ nitrogen transport and providing substrates for gluconeogenesis in the liver and kidneys. nih.gov

Valine Degradation Pathways

Valine, another branched-chain amino acid, follows a distinct catabolic pathway that ultimately leads to the production of succinyl-CoA, making it a glucogenic amino acid. nyu.edumeddists.com

Conversion to Succinyl-CoA

The degradation of valine culminates in the formation of succinyl-CoA, an intermediate of the citric acid cycle. nyu.edumeddists.com The pathway begins similarly to leucine, with transamination to its corresponding α-keto acid, α-ketoisovalerate, followed by oxidative decarboxylation by the BCKDH complex to form isobutyryl-CoA. frontiersin.orgbiologydiscussion.com Isobutyryl-CoA then undergoes a series of reactions to be converted into propionyl-CoA, which is subsequently carboxylated and rearranged to form succinyl-CoA. nih.govbiologydiscussion.com

Intermediates and Associated Enzymes

The conversion of isobutyryl-CoA to succinyl-CoA involves several key intermediates and enzymes. biologydiscussion.comnih.govresearchgate.net

Dehydrogenation: Isobutyryl-CoA is oxidized to methacrylyl-CoA by isobutyryl-CoA dehydrogenase. biologydiscussion.comnih.gov

Hydration: Methacrylyl-CoA is hydrated to form 3-hydroxyisobutyryl-CoA by enoyl-CoA hydratase (crotonase). biologydiscussion.comresearchgate.net

Hydrolysis: The CoA ester is cleaved by 3-hydroxyisobutyryl-CoA hydrolase to yield 3-hydroxyisobutyrate (B1249102). nih.govresearchgate.net

Oxidation: 3-hydroxyisobutyrate is oxidized to methylmalonate semialdehyde by 3-hydroxyisobutyrate dehydrogenase. nih.govresearchgate.net

Conversion to Propionyl-CoA: Methylmalonate semialdehyde is then converted to propionyl-CoA. biologydiscussion.com

Carboxylation and Isomerization: Propionyl-CoA is carboxylated to D-methylmalonyl-CoA by propionyl-CoA carboxylase. D-methylmalonyl-CoA is then epimerized to L-methylmalonyl-CoA, which is subsequently rearranged to succinyl-CoA by methylmalonyl-CoA mutase, a vitamin B12-dependent enzyme. biologydiscussion.com

Table 2: Key Intermediates and Enzymes in Valine Degradation to Succinyl-CoA

Substrate Enzyme Product
Isobutyryl-CoA Isobutyryl-CoA dehydrogenase Methacrylyl-CoA
Methacrylyl-CoA Enoyl-CoA hydratase (Crotonase) 3-Hydroxyisobutyryl-CoA
3-Hydroxyisobutyryl-CoA 3-Hydroxyisobutyryl-CoA hydrolase 3-Hydroxyisobutyrate
3-Hydroxyisobutyrate 3-Hydroxyisobutyrate dehydrogenase Methylmalonate semialdehyde
Methylmalonate semialdehyde Methylmalonate-semialdehyde dehydrogenase Propionyl-CoA
Propionyl-CoA Propionyl-CoA carboxylase D-Methylmalonyl-CoA
D-Methylmalonyl-CoA Methylmalonyl-CoA epimerase L-Methylmalonyl-CoA
L-Methylmalonyl-CoA Methylmalonyl-CoA mutase Succinyl-CoA

Enzymatic Hydrolysis of this compound

The breakdown of the dipeptide this compound into its constituent amino acids, leucine and valine, is accomplished through enzymatic hydrolysis. This process is critical for the absorption and subsequent metabolic utilization of these essential amino acids.

Peptidases and proteases are the primary enzymes responsible for the hydrolysis of peptide bonds, such as the one linking leucine and valine in the this compound molecule. wikipedia.org These enzymes are broadly categorized based on their cleavage site. thermofisher.com

Proteases (or Proteinases) : These enzymes typically cleave larger proteins into smaller peptide fragments. wikipedia.orgassaygenie.com

Peptidases : These enzymes further break down smaller peptides into individual amino acids. assaygenie.com They can be classified as:

Endopeptidases : These cleave peptide bonds within the peptide chain. wikipedia.orgthermofisher.com

Exopeptidases : These act on the terminal amino acids of a peptide chain. They are further subdivided into aminopeptidases, which cleave from the amino-terminus, and carboxypeptidases, which cleave from the carboxy-terminus. thermofisher.com

The hydrolysis of this compound would be completed by peptidases, which would cleave the peptide bond between the leucine and valine residues, releasing them as free amino acids. The specific peptidases involved in this process are part of the broader system of digestive and cellular enzymes that handle protein and peptide breakdown.

Mass spectrometry is a powerful analytical technique used to identify and characterize molecules, including peptides like this compound. In mass spectrometry, molecules are ionized and then fragmented, and the resulting mass-to-charge ratios of the fragments are measured. The fragmentation pattern provides a unique fingerprint of the molecule.

For the dipeptide this compound, tandem mass spectrometry (MS/MS) reveals characteristic fragmentation patterns. When subjected to fragmentation, the peptide bond between leucine and valine is cleaved. A study analyzing dipeptides found that in positive polarity, the fragmentation of this compound results in fragments corresponding to the individual amino acids. biorxiv.orgbiorxiv.org Specifically, the fragment corresponding to valine would show a characteristic loss of a water molecule (H₂O). biorxiv.orgbiorxiv.org This is in contrast to ester-bonded molecules, which would show a loss of both water and carbon monoxide. biorxiv.org This distinct fragmentation allows for the confident identification of the peptide structure. biorxiv.orgbiorxiv.org

Metabolic Interconnections with Other Amino Acids and Pathways

The metabolism of leucine and valine, the constituent amino acids of this compound, is intricately linked with that of other amino acids and various metabolic pathways. These interconnections are largely due to shared enzymatic pathways and transport systems. ontosight.aimdpi.comnih.gov

Leucine and valine, along with isoleucine, are classified as branched-chain amino acids (BCAAs). mdpi.com These amino acids, as well as other large neutral amino acids (LNAAs) like aromatic amino acids, often share the same transport systems for absorption and movement across cell membranes, including the blood-brain barrier. researchgate.netmikronaehrstoffcoach.com This shared transport mechanism leads to competition among these amino acids. researchgate.netvolchem.com

High concentrations of one BCAA can inhibit the transport and absorption of the others. researchgate.net For instance, elevated levels of leucine can compete with valine and isoleucine for uptake by transporters, potentially leading to reduced plasma and tissue concentrations of valine and isoleucine. researchgate.netvolchem.com This competition is a key aspect of BCAA antagonism, where an excess of one BCAA can create an imbalance in the others. volchem.com Studies in bovine mammary epithelial cells have shown that high concentrations of valine can antagonize the transport of leucine and isoleucine. nih.gov

Beyond competition for transporters, leucine can directly influence the metabolic fate of valine. Research has shown that high dietary levels of leucine can stimulate the catabolism of valine.

One of the initial and rate-limiting steps in BCAA catabolism is the transamination reaction catalyzed by the enzyme branched-chain aminotransferase (BCAT), followed by oxidative decarboxylation by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. mdpi.comnih.gov Leucine has been shown to activate the BCKDH complex, thereby promoting the degradation of all three BCAAs. volchem.com

Studies in rats have demonstrated that feeding a high-leucine diet leads to a rapid decrease in plasma concentrations of valine and its corresponding α-keto acid, α-ketoisovalerate. nih.gov This decrease is accompanied by a significant increase in the whole-body oxidation of valine. nih.gov The stimulatory effect of leucine on the hepatic BCKDH enzyme complex is thought to be a primary mechanism for this increased valine catabolism. nih.gov Similar findings have been observed in humans, where excess leucine intake increased the oxidation of valine. annualreviews.org This interaction underscores the importance of a balanced intake of BCAAs, as an excess of leucine can lead to the depletion of valine. volchem.com

Data Tables

Table 1: Key Enzymes in BCAA Catabolism

EnzymeFunctionLocation
Branched-Chain Aminotransferase (BCAT) Catalyzes the reversible transamination of BCAAs to their corresponding branched-chain α-keto acids (BCKAs). nih.govPrimarily in skeletal muscle, with lower activity in the liver. mdpi.com
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex Catalyzes the irreversible oxidative decarboxylation of BCKAs. nih.govFound in the mitochondria of various tissues, including liver, muscle, and kidney. mdpi.com

Table 2: Effects of Excess Leucine on Valine Metabolism

ParameterObservationReference
Plasma Valine Concentration Decreased nih.gov
Plasma α-Ketoisovalerate Concentration Decreased nih.gov
Whole-Body Valine Oxidation Increased nih.gov
Hepatic BCKDH Activity Increased nih.gov

Biological Roles and Mechanisms of Action of Leucylvaline

Modulation of Cellular Signaling Pathways

Leucylvaline (B12128) has been observed to interact with and modulate several fundamental cellular signaling pathways that are central to cellular energy homeostasis and anabolic processes.

Activation of mTOR Complex 1 (mTORC1) Pathway

The mechanistic target of rapamycin (B549165) complex 1 (mTORC1) is a master regulator of cell growth, metabolism, and protein synthesis, integrating signals from nutrients, growth factors, and cellular energy status mdpi.comnih.govimrpress.comnih.gov. Leucine (B10760876), a constituent amino acid of this compound, is a potent activator of mTORC1 mdpi.comnih.govnih.govopenaccessjournals.comwikipedia.org. Studies specifically investigating this compound have shown that it can stimulate mTOR phosphorylation foodandnutritionresearch.net, and increase the expression of phosphorylated mTOR (p-mTOR) researchgate.net. This activation is a critical step in promoting protein synthesis. The mechanisms by which amino acids, particularly leucine, activate mTORC1 involve complex interactions with Rag GTPases on lysosomal membranes, and sensing mechanisms involving proteins like leucyl-tRNA synthetase (LRS) and Sestrin2 imrpress.comnih.govwikipedia.orgelifesciences.orgnih.govmdpi.commit.edu.

Table 1: Effects of this compound on Key Signaling Pathway Components

Signaling Pathway ComponentObserved Effect of this compoundSupporting Source(s)
mTOR PhosphorylationActivation/Increase foodandnutritionresearch.net, researchgate.net
AMPK PhosphorylationActivation/Increase foodandnutritionresearch.net, researchgate.net
4E-BP1 PhosphorylationIncrease foodandnutritionresearch.net, researchgate.net

Influence on AMP-Activated Protein Kinase (AMPK)

AMP-activated protein kinase (AMPK) is a key cellular energy sensor that plays a crucial role in maintaining metabolic homeostasis, particularly in response to low energy levels nih.govmdpi.com. Research indicates that this compound can stimulate AMPK phosphorylation foodandnutritionresearch.net, and increase the expression of phosphorylated AMPK (p-AMPK) researchgate.net. This activation of AMPK by this compound suggests a role in modulating cellular energy balance and potentially influencing metabolic adaptation processes. Leucine itself has been shown to activate AMPK, which in turn can influence downstream targets related to energy metabolism nih.govnih.gov.

Regulation of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-Alpha (PGC-1α) Pathway

Peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α) is a master transcriptional coactivator that regulates energy metabolism, mitochondrial biogenesis, and adaptive responses to exercise wikipedia.orgnih.govnih.govmdpi.com. Studies involving whey protein hydrolysates, which contain dipeptides like this compound, have shown an upregulation of PGC-1α mRNA expression researchgate.net. This suggests that this compound may contribute to the broader effects of whey protein on enhancing metabolic pathways regulated by PGC-1α, potentially linking it to improved mitochondrial function and substrate utilization. Leucine's influence on PGC-1α is also thought to be mediated, in part, through the activation of AMPK nih.gov.

Table 2: this compound and PGC-1α Regulation

Gene/PathwayObserved Effect of this compound (or WPI containing Leu-Val)Supporting Source(s)
PGC-1α mRNAUpregulation researchgate.net

Effects on 4E-BP1 Phosphorylation

Eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) is a critical regulator of protein synthesis initiation. When phosphorylated, 4E-BP1 dissociates from eukaryotic translation initiation factor 4E (eIF4E), thereby releasing eIF4E to participate in the formation of the translation initiation complex and promoting protein synthesis mdpi.comwikipedia.orgnih.govresearchgate.net. This compound has been shown to increase 4E-BP1 expression foodandnutritionresearch.net and, more specifically, to increase the phosphorylation of 4E-BP1 (p-4EBP1) researchgate.net. This effect is consistent with the known actions of leucine, which directly stimulates 4E-BP1 phosphorylation, a key event in the mTORC1-mediated stimulation of protein synthesis nih.govnih.govnih.govresearchgate.net.

Impact on Protein Synthesis and Degradation

The modulation of signaling pathways like mTORC1 by this compound directly impacts the processes of protein synthesis and degradation, particularly in muscle tissue.

Stimulation of Muscle Protein Synthesis (MPS)

Leucine, as a constituent of this compound, is well-established as a potent stimulator of muscle protein synthesis (MPS) mdpi.comnih.govopenaccessjournals.comwikipedia.orgresearchgate.netnih.govnih.gov. This anabolic effect is largely attributed to leucine's ability to activate the mTORC1 pathway, leading to increased translation initiation and elongation mdpi.comnih.govopenaccessjournals.comresearchgate.net. Given that this compound influences key components of this pathway, including mTOR and 4E-BP1 phosphorylation foodandnutritionresearch.netresearchgate.net, it is implicated in contributing to the stimulation of MPS. Studies examining whey protein hydrolysates, which contain such dipeptides, have demonstrated their capacity to enhance MPS, suggesting a role for peptides like this compound in this process foodandnutritionresearch.netresearchgate.net. Leucine also plays a role in inhibiting muscle protein breakdown, thereby contributing to a positive net protein balance, which is crucial for muscle growth and maintenance openaccessjournals.com.

Participation in Stress Response and Cellular Protection

Antioxidant Response Mechanisms

Data Table 1: this compound and Antioxidant Response Mechanisms

Component/PathwayObserved Effect of this compoundSupporting Evidence
Antioxidant System ComponentsIncreased and restored expression researchgate.net
Antioxidant ResponseInvolved in stimulation researchgate.net
Dihydrofolate reductase (DHFR)Restored expression researchgate.net
Heat Shock Protein 90 (HSP90)Enhanced expression researchgate.net

Influence on Immune Function

This compound exerts influence on immune function, primarily through the modulation of key signaling pathways. Research indicates that this compound can inhibit the expression of Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) researchgate.net. NF-κB is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival, and its inhibition can modulate immune responses researchgate.net. In comparative studies, while isoleucyl-leucine (Ile-Leu) was found to stimulate the immune response, leucyl-valine was noted for enhancing HSP90 expression researchgate.net. HSPs, including HSP90, can play roles in immune cell function and signaling, suggesting a potential indirect impact on immune modulation through this pathway researchgate.net.

Data Table 2: this compound and Immune Function

Component/PathwayObserved Effect of this compoundSupporting Evidence
NF-κB expressionInhibited researchgate.net
HSP90 expressionEnhanced researchgate.net

Interaction with Enzymes and Receptors

Enzyme Inhibition and Activation

This compound has been identified as a substrate in certain enzymatic processes. Specifically, it serves as a substrate for arterial wall renin-like activity amazonaws.com. This interaction suggests that this compound can be processed by this specific enzyme system. The activity of such enzyme systems can be influenced by various factors, including the presence of endogenous activators or inhibitors, implying a potential regulatory role for this compound or its metabolic products within these pathways amazonaws.com. While direct evidence of this compound acting as an enzyme inhibitor or activator is not detailed in the provided snippets, its role as a substrate indicates an engagement with enzymatic machinery.

Receptor Binding

The leucyl-valine sequence has been implicated in interactions with specific protein targets, suggesting a role in receptor or protein-binding mechanisms. In the context of the Fas receptor pathway, the tripeptide derivative Ac-Ser-Leu-Val-OH, which contains the leucyl-valine sequence, was found to be essential for the inhibitory activity of Fas/FAP-1 binding nih.govnih.gov. This indicates that the leucyl-valine moiety interacts with the Fas-associated phosphatase-1 (FAP-1), specifically its PDZ domain, thereby modulating the binding interaction between Fas and FAP-1 nih.gov. Furthermore, synthetic derivatives incorporating the leucyl-valine structure are being investigated for their potential to bind to biological targets, including receptors ontosight.ai. Phenylalanyl-leucyl-valine has also been noted in relation to human receptor proteins google.com.na.

Data Table 3: this compound and Enzyme/Receptor Interactions

Interaction TypeTargetObserved Effect of this compound (or sequence)Supporting Evidence
Enzyme SubstrateArterial wall renin-like activityIdentified as a substrate amazonaws.com
Receptor BindingFAP-1 PDZ domain (within Ac-Ser-Leu-Val-OH)Essential for inhibitory activity of Fas/FAP-1 binding; interacts with PDZ domain nih.govnih.gov
Potential Receptor BindingVarious target moleculesInvestigated for potential roles in receptor binding ontosight.ai

Compound List

Ac-Ser-Leu-Val-OH

Catalase (CAT)

Dihydrofolate reductase (DHFR)

Fas (APO-1/CD95)

Fas-associated phosphatase-1 (FAP-1)

Glutathione

Glutathione peroxidase (GPx)

Glutathione reductase (GR)

Heat shock proteins (HSPs)

HSP25

HSP60

HSP70

HSP90

Isoleucine (Ile)

Isoleucyl-leucine (Ile-Leu)

Leucine (Leu)

Leucyl-isoleucine (Leu-Ile)

this compound (Leu-Val)

Methyl N-[(4-methylcyclohexyl)carbonyl]leucylvalinate

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells)

Phenylalanyl-leucyl-valine

Superoxide dismutase (SOD)

Valine (Val)

Valyl-leucine (Val-Leu)

Whey protein hydrolysate (WPH)

Analytical Methodologies for Leucylvaline Research

In Vitro and In Vivo Testing Methodologies

High-Throughput Screening Techniques

High-Throughput Screening (HTS) is a critical methodology in drug discovery and biological research, enabling the automated testing of vast numbers of chemical and biological compounds for specific biological targets in a short timeframe. bmglabtech.comdrugtargetreview.com This approach leverages robotics, automation, and sensitive detection systems, such as plate readers, to rapidly assess the biological or biochemical activity of molecules. bmglabtech.com The primary objective of HTS is to identify "hits" or "leads"—compounds that interact with a target in a desired manner—which can then be further optimized. bmglabtech.comdrugtargetreview.com Key technological components of HTS include miniaturization, automation, and efficient assay readout. bmglabtech.com

A notable application of HTS in related research involves the development of assays for enzymes. For instance, a high-throughput screening method was developed for the M17-leucyl aminopeptidase (B13392206) from Trypanosoma cruzi. This method utilized a RapidFire Mass Spectrometry (MS)-based assay employing a specific peptide substrate, LSTVIVR. nih.gov Compared to fluorescence-based assays, the RapidFire MS approach demonstrated advantages such as a higher signal-to-noise ratio and reduced enzyme consumption. nih.gov This MS-based assay was successfully validated using known broad-spectrum leucine (B10760876) aminopeptidase inhibitors, bestatin (B1682670) (IC₅₀ = 0.35 μM) and arphamenine A (IC₅₀ = 15.75 μM), highlighting its suitability for screening specific inhibitors. nih.gov

Virtual high-throughput screening (vHTS) represents another computational approach, utilizing protein crystal structures to identify potential inhibitors, such as for bacterial leucine transporters (LeuT). nih.govresearchgate.net While these examples are not directly on leucylvaline (B12128) itself, they illustrate the principles and applications of HTS methodologies that could be adapted for dipeptide research. bmglabtech.comdrugtargetreview.comnih.govnih.govresearchgate.net

Data Table: High-Throughput Screening Assay Example (M17-Leucyl Aminopeptidase)

Assay TypeSubstrateDetection MethodKey AdvantagesValidated Inhibitors
RapidFire Mass Spectrometry (MS)LSTVIVRMass SpectrometryGreater signal-to-noise, decreased enzyme usageBestatin, Arphamenine A
Fluorogenic AssayLeu-7-amido-4-methylcoumarinFluorescenceStandard methodNot specified

Cell-Based Assays (In Vitro)

Cell-based assays are indispensable tools in both fundamental life science research and drug discovery, aiming to elucidate biochemical processes within a cellular context. bmglabtech.comsigmaaldrich.com These assays are crucial for evaluating the efficacy of compounds by assessing their behavior in a relevant biological environment, thereby enhancing the translatability of in vitro findings. criver.com Unlike traditional biochemical assays, cell-based methods offer greater physiological relevance and the capacity to evaluate multiple compound properties concurrently. bmglabtech.comsigmaaldrich.comcriver.com

In drug development, cell-based assays serve as a prerequisite for testing drug candidates before progressing to animal studies or clinical trials. bmglabtech.com They are employed in various stages, from initial "hit finding" to lead optimization, by measuring parameters such as cell viability, proliferation, cytokine response, biochemical function, and mechanism of action (MOA). bmglabtech.comcriver.com The development of high-throughput cell-based assays significantly accelerates the drug discovery pipeline. criver.com

While specific cell-based assays directly investigating this compound are not detailed in the retrieved literature, general applications include assessing cellular responses to various stimuli. For instance, dipeptide-supplemented cultures have shown improved metabolic functions. researchgate.net The methodologies encompass a wide range of techniques, including assays for cell viability (e.g., using resazurin, MTT, WST, or ATP production), apoptosis markers, GPCR activity, angiogenesis, and the analysis of specific signaling pathways. nih.gov These assays provide insights into cellular behavior and the impact of test substances on cellular processes. bmglabtech.com

Data Table: Common Cell-Based Assay Types and Applications

Assay TypeMeasured Parameter(s)Primary Application in Drug DiscoveryExample Readout/Method
Cell Viability AssayMetabolic activity, ATP production, membrane integrityAssessing general cell health, drug toxicity, screening efficacyResazurin, MTT, WST, ATP-based luminescence/fluorescence
Cell Proliferation AssayCell division rate, population growthEvaluating growth factor effects, anti-cancer drug efficacyDNA synthesis, cell counting, metabolic activity
Cytokine Response AssaySecretion of signaling molecules (cytokines)Immunomodulation studies, inflammation researchELISA, Luminex, intracellular cytokine staining
Biochemical Function AssaySpecific enzyme activity, pathway modulationTarget engagement, mechanism of action studiesEnzyme kinetics, Western blot, reporter gene assays
High-Content Imaging (HCI)Morphological changes, subcellular localization, protein expressionComprehensive phenotypic analysis, complex pathway assessmentMicroscopy, image analysis software

Therapeutic and Industrial Applications of Leucylvaline Research

Potential Therapeutic Applications

The unique biochemical properties of Leucylvaline (B12128) and its constituent amino acids, leucine (B10760876) and valine, have led to investigations into its therapeutic potential in several areas of human health.

The metabolism of branched-chain amino acids is intricately linked to metabolic health, with dysregulation often observed in conditions like type 2 diabetes and obesity. wjgnet.comnih.govdovepress.com While much of the research has focused on the individual roles of leucine and valine, the dipeptide this compound is also implicated in these complex pathways.

Elevated plasma levels of BCAAs are a known characteristic of obesity and insulin (B600854) resistance. nih.gov Studies suggest that impaired BCAA catabolism, particularly in adipose tissue, contributes to this increase. nih.gov Research has shown that this compound levels can be modulated by dietary interventions, with two healthy diets demonstrating an ability to alter the gut microbial community and improve insulin sensitivity in an obese population, a change that was associated with shifts in this compound levels. researchgate.net

Leucine, a component of this compound, is a known activator of the mammalian target of rapamycin (B549165) (mTOR) pathway, a key regulator of cell growth and metabolism. frontiersin.orgnih.gov Over-stimulation of the mTORC1 complex by leucine-rich diets has been proposed as a mechanism contributing to insulin resistance and the pathogenesis of type 2 diabetes. wjgnet.comnih.gov Conversely, some studies suggest that leucine can have beneficial effects. For instance, increasing dietary leucine intake has been shown to reduce diet-induced obesity and improve glucose metabolism in mice. nih.gov Furthermore, research indicates that the physical exercise combined with the consumption of whey protein hydrolysate, which contains bioactive peptides like this compound, has favorable effects on glucose transport into muscle, suggesting a potential role in the prevention or treatment of type 2 diabetes. elte.hu

A study on whey protein hydrolysate, which contains the Leucyl-valine dipeptide, suggests its potential in managing obesity and related co-morbidities like hypertension and type II diabetes. elte.hu Additionally, research on rats has indicated that the Leucyl-valine peptide can enhance lipase (B570770) expression and reduce cholesterol and triacylglycerol levels, which are crucial factors in metabolic health. researchgate.net

Table 1: this compound Research in Metabolic Diseases

Metabolic Condition Key Research Finding Potential Mechanism Reference(s)
Type 2 Diabetes Whey protein hydrolysate (containing this compound) may aid in prevention or treatment by improving glucose transport into muscle. Favorable effects on glucose transport. elte.hu
Obesity Dietary interventions can modulate this compound levels and improve insulin sensitivity. Alteration of gut microbial community. researchgate.net
Obesity Increased dietary leucine (a component of this compound) reduced diet-induced obesity in mice. Increased energy expenditure. nih.gov

| Metabolic Health | Leucyl-valine peptide enhanced lipase expression and reduced cholesterol and triacylglycerol levels in rats. | Modulation of lipid metabolism. | researchgate.net |

The branched-chain amino acids leucine and valine are well-known for their crucial roles in muscle protein synthesis and energy metabolism, making them popular supplements for athletes. ahb-global.comdraxe.comwellbeingnutrition.com The dipeptide this compound, as a direct combination of these two amino acids, is also being investigated for its potential benefits in muscle health and athletic performance.

Leucine is a potent stimulator of the mTOR signaling pathway, which is a primary regulator of muscle protein synthesis. frontiersin.orgopenaccessjournals.com Valine also contributes to protein synthesis and is used by muscles for energy during exercise. ahb-global.com Research on whey protein hydrolysate, a source of bioactive peptides including this compound, suggests that these dipeptides may have anabolic effects similar to free leucine. nih.gov Specifically, the dipeptide Leucyl-valine has been observed to increase the expression of mTOR in rats. nih.gov

A study on rats demonstrated that the Leucyl-valine bioactive peptide upregulates the expression of heat shock proteins (HSPs) HSP70 and HSP25 in skeletal muscle after exercise. researchgate.net HSPs are vital for protecting cells from stress-induced damage and maintaining normal cellular function. researchgate.net This upregulation suggests a role for this compound in muscle protection and recovery. researchgate.net

Furthermore, research has shown that Leucyl-valine can increase and restore the expression of components of the antioxidant system in muscle tissue, which is crucial for mitigating exercise-induced oxidative stress. researchgate.net While direct studies on this compound for performance enhancement are emerging, the established roles of its constituent amino acids and the findings on its effects on muscle-protective mechanisms highlight its potential in sports nutrition.

Table 2: this compound Research in Muscle Health

Area of Muscle Health Key Research Finding Potential Mechanism Reference(s)
Muscle Protein Synthesis Dipeptide Leucyl-valine may have anabolic effects similar to leucine. Increased expression of mTOR. nih.gov
Muscle Protection Leucyl-valine bioactive peptide upregulates HSP70 and HSP25 expression in skeletal muscle post-exercise. Enhancement of cellular stress response. researchgate.net

| Antioxidant Response | Leucyl-valine increased and restored the expression of antioxidant system components in muscle. | Mitigation of oxidative stress. | researchgate.net |

The rise of antimicrobial and antimalarial resistance has spurred the search for novel therapeutic agents. Dipeptide-carboxamide derivatives, including those based on Leucyl-valine, have emerged as promising candidates due to their wide range of biological activities. researchgate.netfrontiersin.org

A study focused on the synthesis of novel Leucyl-valine based dipeptide derivatives and evaluated their antimicrobial and antimalarial properties. researchgate.netfrontiersin.org The research demonstrated that these compounds exhibit significant activity against various microbial strains. researchgate.netfrontiersin.org

In terms of antimicrobial activity, specific Leucyl-valine derivatives were found to be potent against both Gram-positive and Gram-negative bacteria. For example, compounds 8a and 8b in the study showed strong activity against S. aureus, while compounds 8a, 8b, and 8j were highly active against B. subtilis. researchgate.netfrontiersin.org Another derivative, compound 8b, was particularly effective against E. coli. researchgate.netfrontiersin.org

Regarding antimalarial activity, in vivo studies identified one of the Leucyl-valine derivatives, compound 8j, as the most potent antimalarial agent, showing 61.90% inhibition, which was comparable to the 67% inhibition by the standard drug Artemisinin. researchgate.netfrontiersin.org In silico docking studies suggested that these compounds interact effectively with target protein residues, indicating a potential mechanism for their observed biological activities. researchgate.netfrontiersin.org

Table 3: Antimicrobial and Antimalarial Activity of Leucyl-valine Derivatives

Activity Target Organism/Cell Most Potent Compounds (from study) Key Finding Reference(s)
Antimicrobial S. aureus 8a, 8b MICs of 1.2 × 10⁻³ M and 1.1 × 10⁻³ M researchgate.netfrontiersin.org
Antimicrobial B. subtilis 8a, 8b, 8j MICs of 6.0 × 10⁻³ M, 5.7 × 10⁻⁴ M, and 6.5 × 10⁻⁴ M researchgate.netfrontiersin.org
Antimicrobial E. coli 8b MIC of 9.5 × 10⁻⁴ M researchgate.netfrontiersin.org

| Antimalarial | In vivo model | 8j | 61.90% inhibition | researchgate.netfrontiersin.org |

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance the solubility, stability, and targeted delivery of therapeutic agents. jst.go.jpnih.govpacific.edu Peptides, including those containing the Leucyl-valine sequence, are being explored as components of such systems due to their biocompatibility and specific biological interactions. jst.go.jpnih.govpacific.edu

One study reported the development of a tripeptide-based micellar carrier for the delivery of the chemotherapy drug paclitaxel (B517696). jst.go.jp This carrier, (S)-2-decanoylamino-3-(1-naphthyl)propionyl-leucyl-valine (C10NLV), was designed to enhance the therapeutic efficacy of paclitaxel in lung cancer treatment. jst.go.jp The C10NLV-based micellar system showed promise in overcoming drug resistance and inhibiting tumor metastasis. jst.go.jp

Another research effort focused on the Leucine-Aspartic Acid-Valine (LDV) sequence as a targeting ligand and drug carrier for the delivery of doxorubicin (B1662922) to melanoma cells that over-express integrin α4β1. nih.govpacific.edu The study demonstrated that LDV-containing moieties bind specifically to these cancer cells, facilitating the targeted delivery of the drug. nih.govpacific.edu The cytotoxicity of the doxorubicin conjugates was dependent on the level of integrin α4β1 expression, highlighting the targeted nature of the delivery system. nih.gov

These examples underscore the potential of incorporating Leucyl-valine or its constituent amino acids into more complex peptide structures to create sophisticated drug delivery vehicles that can improve the efficacy and reduce the side effects of potent drugs like chemotherapeutics.

Chronic liver diseases, including cirrhosis and hepatocellular carcinoma (HCC), are major global health issues. nih.gov The metabolism of branched-chain amino acids is often altered in patients with these conditions, suggesting a potential role for compounds like this compound in their pathophysiology and treatment.

A hallmark of liver cirrhosis is a low ratio of plasma BCAAs to aromatic amino acids. amegroups.org Studies have shown that BCAA supplementation can improve not only the nutritional status but also the prognosis and quality of life in patients with liver cirrhosis. nih.gov Research in a rat model of liver fibrosis demonstrated that treatment with L-valine, a component of this compound, ameliorated liver fibrosis and restored thrombopoiesis. nih.gov This treatment significantly reduced the mRNA levels of factors associated with liver fibrosis. nih.gov Furthermore, BCAA supplementation has been shown to suppress the incidence of HCC in patients with liver cirrhosis. nih.gov In a mouse model of non-alcoholic steatohepatitis (NASH), BCAA supplementation improved hepatic steatosis, inflammation, fibrosis, and reduced the incidence of tumors. nih.gov

In the context of HCC, metabolomic studies have identified essential amino acids, including leucine and valine, as potential biomarkers. nih.govoncotarget.com Serum levels of leucine and valine were found to be significantly increased in HCC patients, and these levels decreased after hepatectomy, suggesting their involvement in the disease process. nih.govoncotarget.com

Regarding gallbladder disease, a pilot study on patients with cholecystolithiasis (gallstones) found that the mean fasting and postprandial levels of valine and leucine were higher compared to controls. nih.gov This suggests a potential link between altered BCAA metabolism and gallstone disease.

Table 4: this compound and its Components in Liver and Gallbladder Diseases

Disease Key Research Finding Potential Role/Mechanism Reference(s)
Liver Cirrhosis/Fibrosis L-valine treatment ameliorated liver fibrosis in rats. Reduction of pro-fibrotic gene expression. nih.gov
Hepatocellular Carcinoma (HCC) BCAA supplementation suppressed HCC incidence in a NASH mouse model. Anti-fibrotic effects and prevention of hepatocyte apoptosis. nih.gov
Hepatocellular Carcinoma (HCC) Serum levels of leucine and valine are potential biomarkers for HCC. Altered amino acid metabolism in cancer cells. nih.govoncotarget.com

| Gallstone Disease | Higher levels of valine and leucine in patients with gallstones. | Altered BCAA metabolism. | nih.gov |

Applications in Food Science and Technology

The dipeptide this compound and its constituent amino acids play a significant role in the development of flavors in various food products, particularly through the Maillard reaction and fermentation processes. frontiersin.orgresearchgate.net

The Maillard reaction, a chemical reaction between amino acids and reducing sugars, is responsible for the desirable color and flavor of many cooked foods. mdpi.com The degradation of leucine and valine during this reaction contributes to the formation of specific aroma compounds. researchgate.net For instance, 3-methylbutanal, which imparts malty and almond-like aroma characteristics, is generated from leucine. frontiersin.orgresearchgate.net

Research has explored the addition of leucine to fermented sausages to directionally produce 3-methylbutanal, thereby enhancing the flavor profile. frontiersin.org This demonstrates the potential for using this compound or its components as flavor precursors or enhancers in food technology to create or intensify desirable sensory characteristics in a range of food products.

Flavor and Sensory Characteristics

The sensory profile of this compound (Leu-Val), a dipeptide composed of the branched-chain amino acids (BCAAs) leucine and valine, is primarily characterized by bitterness. This is consistent with the taste properties of its constituent amino acids. researchgate.netslu.seresearchgate.netfrontiersin.org Hydrophobic amino acids, including leucine and valine, are well-documented as imparting a bitter taste, and peptides containing these residues, particularly at a terminal position, often exhibit this characteristic. tandfonline.comtandfonline.comnih.gov

Table 1: Sensory Properties of this compound's Constituent Amino Acids

Amino Acid Predominant Taste Associated Aroma/Flavor Notes (from Maillard Reactions)
L-Leucine Bitter researchgate.nettandfonline.comnih.gov Sweet chocolate, cocoa-like researchgate.netresearcher.life
L-Valine Bitter researchgate.nettandfonline.comnih.gov Rye bread, pungent chocolate, nutty researcher.life

Bioactivity of Food Protein-Derived Peptides

This compound, often derived from the hydrolysis of food proteins such as whey, exhibits notable biological activities. researchgate.nethmdb.ca As an incomplete breakdown product of protein catabolism, it can act as a cell-signaling molecule, modulating various physiological functions. researchgate.netresearchgate.net

Antioxidant and Cellular Protection: Research has demonstrated that this compound possesses antioxidant properties. ugm.ac.id Studies involving whey protein hydrolysate (WPH) have identified Leu-Val as a key bioactive peptide. In a study on rats undergoing exercise, administration of this compound was shown to stimulate the cellular defense system. It significantly increased the expression of heat shock proteins (HSPs) and components of the antioxidant system. hmdb.ca This suggests a role in protecting cells from stress-induced damage. hmdb.ca The individual amino acids, leucine and valine, have also been observed to decrease markers of oxidative stress, suggesting a potential antioxidant capacity. tandfonline.com

Table 2: Observed Bioactivities of this compound in an Animal Study hmdb.ca

Target Molecule/System Observed Effect of this compound Administration
HSP70 & HSP25 Increased muscle expression
Dihydrofolate Reductase (DHFR) Restored expression
Antioxidant System Increased and restored expression of components
Lipase Enhanced expression
Cholesterol & Triacylglycerols Reduced levels
HSP90, p-4EBP1, p-mTOR, p-AMPK Increased expression

Angiotensin-Converting Enzyme (ACE) Inhibition: Peptides derived from food sources are widely studied for their potential to inhibit ACE, an enzyme involved in the regulation of blood pressure. nih.govresearchgate.netmdpi.com The structure of a peptide, particularly the amino acids at its terminal positions, plays a critical role in its inhibitory activity. nih.gov Peptides with a branched-chain aliphatic amino acid, such as leucine or valine, at the N-terminal end are often potent ACE inhibitors. scienceopen.com While a specific IC₅₀ value for this compound was not identified in the reviewed literature, its structural characteristics are favorable for ACE inhibition. For comparison, other leucine- and valine-containing peptides have demonstrated significant ACE inhibitory activity. For example, the peptide VL-9, purified from Kluyveromyces marxianus protein hydrolysates, showed an IC₅₀ of 0.22 mg/mL. mdpi.com Another peptide, WLQL from soft-shelled turtle yolk, had a potent IC₅₀ value of 16.87 µM. scienceopen.com

Maillard Reaction Products

The Maillard reaction is a non-enzymatic browning process that occurs when amino acids or peptides react with reducing sugars under heat. mdpi.comiris-biotech.de This complex series of reactions is fundamental to the development of color and flavor in a vast array of cooked foods. mdpi.comnih.gov As a dipeptide, this compound can participate in this reaction, with its free N-terminal amino group reacting with a sugar's carbonyl group. iris-biotech.de

The reaction proceeds in stages, beginning with the formation of an unstable Schiff base, which then rearranges into a more stable Amadori product. mdpi.com These intermediates undergo further degradation, dehydration, and cyclization to generate a multitude of compounds, including the brown nitrogenous polymers known as melanoidins and a wide variety of volatile flavor and aroma molecules. mdpi.comacs.org

The specific types of flavor compounds produced are highly dependent on the amino acids involved. acs.org Reactions involving leucine and valine are known to produce desirable aromas. A study that heated leucine and valine with glucose identified numerous volatile products, with aldehydes, pyrazines, and dioxolanes being the major classes. hmdb.ca These compounds contribute to characteristic food aromas, such as nutty, roasted, and chocolate-like notes. researcher.life This chemistry is exploited in the food industry to create reaction flavors; for instance, heating leucine and glucose is a basis for compounding cocoa and chocolate flavors. researchgate.net

Table 3: Key Volatile Compounds from the Reaction of Leucine and Valine with Glucose hmdb.ca

Compound Class Examples Identified Associated Sensory Notes
Aldehydes 2-Methylbutanal, 3-Methylbutanal Malty, chocolate, nutty
Pyrazines 2,5-Dimethylpyrazine, Trimethylpyrazine Roasted, nutty, cocoa, coffee
Dioxolanes 2,4,5-Trimethyl-1,3-dioxolane Fruity, sweet

Future Directions and Emerging Research Areas

Optimization of Leucylvaline (B12128) Dosage and Administration

To translate the potential of this compound into practical applications, it is critical to optimize its delivery and dosage. Peptides often face challenges such as low oral bioavailability due to degradation by peptidases in the intestine and poor membrane permeability. vulcanchem.com

Future research in this area will focus on:

Advanced Delivery Systems: To overcome poor stability and bioavailability, novel dosage forms are being explored. These include encapsulation in nanomicelles, liposomes, or hydrogels, which can protect the peptide from degradation and control its release. frontiersin.org

Chemical Modifications and Prodrugs: Strategies such as N-acylation (attaching a fatty acid chain) or PEGylation (attaching polyethylene (B3416737) glycol) could enhance the stability and half-life of this compound. vulcanchem.com These modifications can create prodrugs that release the active dipeptide at the target site.

Dose-Response Studies: Determining the optimal dose to achieve specific physiological effects without adverse reactions is crucial. Studies have shown that increasing the dose of leucine-enriched protein can enhance signaling pathways related to protein synthesis, but the effect on the synthesis rate itself may plateau. nih.gov Similar rigorous dose-finding studies are needed for this compound to establish effective and safe intake levels for various applications. mdpi.com

Investigation of Novel this compound Derivatives

The chemical structure of this compound serves as a scaffold for creating novel derivatives with enhanced or entirely new biological activities. frontiersin.org The synthesis of such derivatives is a burgeoning field in medicinal chemistry. nih.gov

A notable example is the synthesis of Leucyl-Valine based dipeptide-carboxamide derivatives. frontiersin.orgresearchgate.net Researchers have condensed substituted benzenesulphonamoyl pentanamides with carboxamide derivatives to create a series of new compounds. In silico and in vitro testing of these derivatives revealed promising biological activities. frontiersin.orgresearchgate.net

Table 2: Biological Activity of a Novel this compound Derivative

DerivativeTarget Organism/AssayActivityKey FindingReference
Compound 8j (a Leu-Val dipeptide carboxamide derivative)Plasmodium berghei (in vivo)AntimalarialShowed 61.90% inhibition, comparable to the standard drug Artemisinin (67%). frontiersin.orgresearchgate.net
Compounds 8a and 8b (Leu-Val dipeptide carboxamide derivatives)Staphylococcus aureus (in vitro)AntimicrobialDemonstrated the most potent activity against this bacterial strain among the synthesized compounds. frontiersin.orgresearchgate.net

Future research will continue to explore the chemical space around the this compound backbone. This includes:

Peptide-Heterocycle Hybrids: Conjugating the dipeptide with heterocyclic molecules, such as isoquinoline, can create hybrids with unique pharmacological profiles. nih.gov

Incorporation of Unnatural Amino Acids: Replacing leucine (B10760876) or valine with non-proteinogenic amino acids can improve stability against enzymatic degradation and fine-tune biological activity. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and its derivatives and testing their activity will build a comprehensive understanding of which chemical features are essential for their desired effects.

Advanced Computational and Modeling Approaches

Computational and modeling techniques are becoming indispensable tools in peptide research, offering cost-effective and rapid ways to predict structures, functions, and interactions. medcraveonline.com These approaches can accelerate the discovery and optimization of this compound and its derivatives.

Key computational methods applicable to this compound research include:

Molecular Docking: This technique predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It has been used to study how novel Leu-Val derivatives interact with target proteins in bacteria and malaria parasites, showing good correlation with experimental results. frontiersin.orgresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of a compound. Such models have been used to predict the plasma half-life of related peptides and can be applied to this compound to optimize dosing regimens. vulcanchem.com

Machine Learning and AI: Modern AI systems can predict protein tertiary structures from an amino acid sequence with high accuracy. nih.gov Machine learning models are also being developed to design proteins and predict the effects of mutations, which could be adapted to design novel this compound derivatives with enhanced stability or function. arxiv.org

These advanced computational tools will allow researchers to screen vast virtual libraries of this compound derivatives, prioritize candidates for synthesis, and gain deeper insights into their mechanisms of action, significantly streamlining the research and development pipeline. frontiersin.org

Q & A

Q. How can cross-disciplinary approaches (e.g., bioinformatics + synthetic chemistry) enhance this compound’s therapeutic potential?

  • Methodological Answer : Integrate cheminformatics tools (e.g., SwissADME) to predict ADME properties and toxicity. Design analogs with improved bioavailability using scaffold-hopping strategies. Validate in silico predictions with in vitro permeability assays (Caco-2 monolayers) and cytochrome P450 inhibition screening. Prioritize candidates for in vivo testing based on multi-parameter optimization (e.g., Lipinski’s rules, synthetic feasibility) .

Key Methodological Considerations

  • Reproducibility : Document experimental protocols in detail, including instrument calibration data and raw datasets in supplementary materials .
  • Data Validation : Use orthogonal analytical techniques (e.g., NMR + MS) to confirm compound identity and purity .
  • Ethical Compliance : Adhere to institutional guidelines for animal/human studies and disclose conflicts of interest in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.